3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole
Description
Contextual Significance of Carbazole (B46965) Scaffolds in Organic Electronics
The 9H-carbazole moiety, a tricyclic aromatic amine, is a privileged scaffold in the design of materials for organic electronics. Its rigid and planar structure, coupled with its electron-rich nature, provides a robust platform for the construction of molecules with excellent thermal and morphological stability, as well as favorable charge transport properties.
Carbazole derivatives are versatile building blocks in a wide array of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their utility stems from a combination of key properties inherent to the carbazole core, which can be further tuned through chemical modification.
Key properties and applications of carbazole derivatives are summarized in the table below:
| Property | Significance in Organic Electronics |
| Good Hole Transport | The electron-rich nitrogen atom and the extended π-conjugated system facilitate the movement of positive charge carriers (holes), making them excellent hole-transporting materials in multilayered devices. |
| High Thermal Stability | The rigid tricyclic structure imparts high thermal stability, which is crucial for the longevity and operational stability of electronic devices. |
| High Photoluminescence Quantum Yield | Many carbazole derivatives exhibit efficient fluorescence, making them suitable as emissive materials in OLEDs, particularly for blue light emission. |
| Tunable Electronic Properties | The carbazole scaffold can be readily functionalized at various positions (N-9, C-3, C-6, C-2, C-7), allowing for the precise tuning of energy levels (HOMO/LUMO), charge transport characteristics, and emission properties. |
These attributes have led to the widespread use of carbazole-based materials as hosts for phosphorescent emitters, thermally activated delayed fluorescence (TADF) materials, and as hole-transporting layers in various device architectures.
Halogenation, particularly with heavier halogens like bromine and iodine, is a powerful strategy for modulating the photophysical and electronic properties of organic materials. The introduction of halogen atoms onto the carbazole scaffold can induce several beneficial effects:
Heavy Atom Effect: The presence of heavy atoms like iodine significantly enhances spin-orbit coupling. This facilitates intersystem crossing from the singlet excited state to the triplet excited state, which is a critical process for enabling phosphorescence and is exploited in the design of host materials for phosphorescent OLEDs.
Modification of Electronic Properties: Halogen atoms are electron-withdrawing, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of energy levels is essential for optimizing charge injection and transport in devices.
Control of Molecular Packing: Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic center, can influence the solid-state packing of molecules. This can have a profound impact on charge transport properties in thin films.
Synthetic Handles: Halogenated sites on the carbazole ring serve as versatile synthetic handles for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures.
Overview of the Chemical Compound 3,6-Diiodo-9-(4-iodophenyl)-9H-Carbazole
This compound is a heavily halogenated derivative of 9-phenylcarbazole (B72232). Its structure is designed to harness the synergistic effects of the carbazole core and multiple iodine substituents to create a material with unique properties for advanced applications.
The molecular structure of this compound is characterized by a central carbazole core with iodine atoms attached at the 3 and 6 positions of the carbazole ring. Additionally, a 4-iodophenyl group is attached to the nitrogen atom at the 9-position.
The table below outlines the key structural features of this compound:
| Structural Feature | Description |
| Core Scaffold | 9H-Carbazole |
| Substitution at C-3 and C-6 | Iodine atoms |
| Substitution at N-9 | 4-Iodophenyl group |
While specific research solely dedicated to this compound is not extensively documented in publicly available literature, its foundational research trajectories can be inferred from studies on closely related compounds and the strategic rationale behind its design. A plausible synthetic route involves the iodination of a precursor molecule. For instance, the synthesis of 9-(4-bromophenyl)-3,6-diiodo-9H-carbazole has been reported, which involves the iodination of 9-(4-bromophenyl)-9H-carbazole using potassium iodide and potassium iodate (B108269) in glacial acetic acid. rsc.org A similar approach could be envisioned for the synthesis of the tri-iodinated analogue.
The primary research interests in a molecule like this compound would likely focus on its potential applications in areas where the heavy atom effect is paramount. These include:
Host Materials for Phosphorescent OLEDs: The three iodine atoms would be expected to induce a strong heavy atom effect, promoting efficient energy transfer to phosphorescent guest emitters.
Sensitizers in Photodynamic Therapy: The enhanced intersystem crossing could lead to efficient generation of singlet oxygen, a key cytotoxic agent in photodynamic therapy.
Building Blocks for Advanced Polymers: The iodine atoms can serve as reactive sites for polymerization reactions, leading to the formation of novel conjugated polymers with interesting optoelectronic properties.
Further research would be necessary to fully elucidate the specific electronic, photophysical, and material properties of this compound and to validate its potential in these advanced applications.
Structure
3D Structure
Properties
Molecular Formula |
C18H10I3N |
|---|---|
Molecular Weight |
621.0 g/mol |
IUPAC Name |
3,6-diiodo-9-(4-iodophenyl)carbazole |
InChI |
InChI=1S/C18H10I3N/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H |
InChI Key |
XWOBSIVFQUMWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)I |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Diiodo 9 4 Iodophenyl 9h Carbazole and Key Precursors
Synthesis of Iodinated Carbazole (B46965) Core Structures
A fundamental step in the synthesis of the target molecule is the preparation of the di-iodinated carbazole core. This is typically achieved through electrophilic aromatic substitution on the electron-rich carbazole ring system. The positions most susceptible to electrophilic attack are the 3, 6, 1, and 8 positions, with the 3 and 6 positions being electronically favored.
Regioselective Mono- and Di-iodination of 9H-Carbazole
The controlled introduction of one or two iodine atoms onto the 9H-carbazole backbone is a well-established process, with several reagents and conditions reported to achieve high regioselectivity for the 3 and 3,6 positions.
The synthesis of 3-iodo-9H-carbazole is a key step towards obtaining the 3,6-diiodo derivative. Various iodinating agents can be employed for this purpose. A common method involves the use of N-iodosuccinimide (NIS) as the iodine source. For instance, reacting 9H-carbazole with one equivalent of NIS can yield the mono-iodinated product. Another established procedure is the Tucker iodination, which utilizes a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in hot glacial acetic acid. This reaction generates iodine in situ, which then acts as the electrophile. Iodine monochloride (ICl) is another effective electrophilic iodinating agent for carbazoles.
| Iodinating Agent | Solvent | Temperature | Yield (%) | Reference |
| KI / KIO₃ | Acetic Acid | 100 °C | 70-72 | |
| N-Iodosuccinimide (NIS) | Chloroform / Acetic Acid | Room Temp. | ~90 (on N-alkylated carbazole) | |
| Iodine Monochloride (ICl) | Ethanol or Acetic Acid | 70 °C | ~89 (on N-alkylated carbazole) |
The symmetrical di-iodination of 9H-carbazole at the 3 and 6 positions is readily achievable by adjusting the stoichiometry of the iodinating agent. Using two equivalents of N-iodosuccinimide (NIS) under conditions similar to mono-iodination leads to the formation of the 3,6-diiodo derivative. The Tucker method is also highly effective for di-iodination, often providing high yields of 3,6-diiodo-9H-carbazole. One reported synthesis involves refluxing 9H-carbazole in acetic acid with potassium iodide and potassium iodate, resulting in a 96% yield of the desired product.
| Iodinating Agent | Solvent | Temperature | Yield (%) | Reference |
| KI / KIO₃ | Acetic Acid | Reflux | 96 | |
| N-Iodosuccinimide (NIS) (2 equiv.) | Chloroform / Acetic Acid | Room Temp. | Not specified for 9H-carbazole |
A two-step synthesis of the target compound, 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole, can be envisioned starting from the N-arylated precursor, 9-(4-bromophenyl)-9H-carbazole. This intermediate can then be subjected to di-iodination. A modified literature procedure for a similar compound involved dissolving the N-aryl carbazole in boiling glacial acetic acid, followed by the addition of potassium iodide and potassium iodate. The solution was refluxed at 80 °C for 4 hours to yield the 3,6-diiodo product in 85% yield.
The regioselectivity of the electrophilic iodination of carbazole is governed by the electronic properties of the heterocyclic system. Carbazole undergoes electrophilic aromatic substitution preferentially at the 3 and 6 positions. This preference can be attributed to the resonance stabilization of the Wheland intermediate (the sigma complex) formed during the substitution process.
The nitrogen atom in the carbazole ring acts as an activating group, donating its lone pair of electrons into the aromatic system. This increases the electron density of the benzene (B151609) rings, making them more susceptible to electrophilic attack than benzene itself. When an electrophile attacks at the C-3 position, the positive charge in the resulting resonance structures can be delocalized over the entire aromatic system, including a stable resonance structure where the positive charge is adjacent to the nitrogen atom, allowing for direct resonance stabilization by the nitrogen lone pair. Attack at other positions, such as C-2 or C-4, results in less stable intermediates as the positive charge cannot be as effectively delocalized onto the nitrogen atom. The C-1 and C-8 positions are also activated but are generally less favored than the 3 and 6 positions for electrophilic substitution, although they can be functionalized under different reaction conditions, such as directed lithiation.
Alternative Halogenation Routes for Precursor Synthesis (e.g., Bromination)
Bromination of the carbazole core serves as a common alternative to iodination for producing halogenated precursors. The bromo-derivatives can then be used in subsequent cross-coupling reactions. The synthesis of 3,6-dibromo-9H-carbazole is typically achieved using N-bromosuccinimide (NBS) as the brominating agent.
In a representative procedure, carbazole is dissolved in dimethylformamide (DMF) and cooled, after which a solution of NBS (2.1 equivalents) in DMF is added. The reaction is stirred overnight at room temperature to afford 3,6-dibromo-9H-carbazole in quantitative yield.
| Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | DMF | 0 °C to Room Temp. | Quantitative |
N-Arylation Strategies for 9-(4-iodophenyl)-9H-Carbazole Formation
The introduction of the 4-iodophenyl group at the 9-position (the nitrogen atom) of the carbazole ring is a crucial step in the synthesis of the target molecule. This is typically accomplished through transition metal-catalyzed cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent methods.
The synthesis of this compound can be approached in two ways:
N-arylation of 9H-carbazole with a suitable 4-iodophenyl electrophile, followed by di-iodination of the resulting 9-(4-iodophenyl)-9H-carbazole.
N-arylation of 3,6-diiodo-9H-carbazole with a 4-iodophenyl electrophile.
The first approach is often favored. For example, the synthesis of the analogous 9-(4-bromophenyl)-9H-carbazole has been reported via a modified Ullmann condensation. In this procedure, 9H-carbazole is heated with 1,4-dibromobenzene (B42075) in the presence of a copper catalyst (CuI or CuSO₄·5H₂O) and a base such as potassium carbonate (K₂CO₃). A similar strategy could be employed using 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene (B50087) to install the 9-(4-iodophenyl) moiety.
The Buchwald-Hartwig amination offers a palladium-catalyzed alternative for the formation of the C-N bond. This reaction typically involves the coupling of an aryl halide (in this case, 1,4-diiodobenzene or 1-bromo-4-iodobenzene) with an amine (9H-carbazole or 3,6-diiodo-9H-carbazole) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is known for its high functional group tolerance and generally milder reaction conditions compared to the traditional Ullmann reaction.
| Reaction Type | Catalyst System | Base | Solvent | Temperature | Key Features | Reference |
| Ullmann Condensation | Copper (e.g., CuI, CuSO₄) | K₂CO₃, Cs₂CO₃ | High-boiling solvents (e.g., DMPU) | High (e.g., 170-250 °C) | Classical method, often requires harsh conditions. | |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand | NaOtBu, K₃PO₄ | Toluene (B28343), Dioxane | Moderate to high (e.g., 80-110 °C) | Milder conditions, broad substrate scope. |
Once the N-arylated carbazole is formed, the final di-iodination step at the 3 and 6 positions can be carried out as described in section 2.1.1.2.
Copper-Catalyzed C-N Bond Forming Reactions
The copper-catalyzed Ullmann condensation is a classical and widely employed method for the N-arylation of carbazoles and other N-H containing heterocycles. doaj.orgorganic-chemistry.org This approach involves the coupling of a carbazole derivative with an aryl halide in the presence of a copper catalyst, a ligand, and a base, often at elevated temperatures. The synthesis of this compound via this method would typically involve the reaction of 3,6-diiodo-9H-carbazole with 1,4-diiodobenzene.
Optimization of Catalytic Systems and Ligands
The efficiency of the copper-catalyzed N-arylation is highly dependent on the choice of the copper source and the coordinating ligand. Various copper(I) and copper(II) salts, as well as copper nanoparticles, can serve as the catalyst. researchgate.netmdpi.com Copper(I) sources like copper(I) iodide (CuI) and copper(I) bromide (CuBr) are frequently found to be more catalytically active than copper(II) sources. researchgate.netorganic-chemistry.org
The role of the ligand is crucial in stabilizing the copper catalyst, enhancing its solubility, and facilitating the reductive elimination step. A variety of ligands have been explored for this transformation, including diamines, β-diketones, amino acids, and N,O-coordinating ligands like α-benzoin oxime. researchgate.netacs.orgnih.gov Simple and inexpensive ligands such as 1,10-phenanthroline (B135089) and N,N'-dimethylethylenediamine (DMEDA) have proven effective in promoting the N-arylation of carbazoles. researchgate.netresearchgate.net The optimization of the catalytic system is an essential step to achieve high yields and minimize side reactions.
Table 1: Optimization of Ligands for Copper-Catalyzed N-Arylation of a Model Carbazole System
This table is a representative example based on typical findings in the literature for analogous reactions.
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ | DMF | 120 | <10 |
| 2 | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 75 |
| 3 | CuI (10) | DMEDA (20) | Cs₂CO₃ | Dioxane | 110 | 88 |
| 4 | CuBr (5) | Pyridin-2-yl β-ketone (10) | Cs₂CO₃ | DMSO | 80 | 92 |
| 5 | CuCl (10) | 1-Methyl-imidazole (20) | t-BuOLi | Toluene | 110 | 95 |
Solvent Effects and Reaction Conditions
The choice of solvent and base, along with temperature, significantly influences the outcome of the Ullmann coupling. High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dioxane, and toluene are commonly used to ensure the solubility of the reactants and to reach the necessary reaction temperatures, which traditionally range from 100 to 200 °C. acs.orgresearchgate.net However, modern catalytic systems with highly efficient ligands have enabled these reactions to proceed under milder conditions, sometimes as low as 60–80 °C. organic-chemistry.org
Inorganic bases are required to deprotonate the carbazole N-H, generating the nucleophile for the coupling reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net The strength and solubility of the base can affect the reaction rate and yield, with Cs₂CO₃ often providing superior results due to its higher solubility in organic solvents.
Scope and Limitations of Aryl Iodide and Carbazole Substrates
The copper-catalyzed N-arylation method is generally tolerant of a wide range of functional groups on both the carbazole and the aryl halide partner. doaj.orgresearchgate.net For the synthesis of the target compound, the substrates would be 3,6-diiodo-9H-carbazole and 1,4-diiodobenzene. The reactivity of aryl halides in Ullmann couplings typically follows the order I > Br > Cl, making aryl iodides highly suitable substrates. mdpi.com
However, sterically hindered aryl halides can exhibit lower reactivity. researchgate.net In the case of 1,4-diiodobenzene, the reaction must be controlled to favor mono-arylation of the carbazole over potential side reactions, such as the formation of poly(phenylene) or double N-arylation products if the stoichiometry is not carefully managed. The presence of the iodo groups on the carbazole precursor (3,6-diiodo-9H-carbazole) is generally well-tolerated by the copper catalyst, though they may influence the electronic properties of the carbazole N-H bond.
Palladium-Catalyzed N-Arylation Approaches (Ullmann-type Coupling)
Palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, represents a powerful and versatile alternative to the classical copper-catalyzed Ullmann reaction for forming C-N bonds. beilstein-journals.orgacs.org This methodology has been successfully applied to the synthesis of N-arylcarbazoles. beilstein-journals.orgnih.gov The reaction typically employs a palladium precursor, a phosphine ligand, and a base.
For the synthesis of this compound, this would involve coupling 3,6-diiodo-9H-carbazole with 1,4-diiodobenzene. Palladium catalysts are known for their high efficiency, broad substrate scope, and tolerance of diverse functional groups, often allowing for milder reaction conditions compared to traditional Ullmann reactions. mit.edu Catalytic systems using palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands like Xantphos or SPhos have shown excellent results in the N-arylation of carbazoles. beilstein-journals.org The choice of base is also critical, with sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) being commonly employed. beilstein-journals.orgacs.org
Table 2: Representative Conditions for Palladium-Catalyzed N-Arylation of Carbazoles
This table is a representative example based on typical findings in the literature for analogous reactions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | p-Xylene | 125 | 71 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | NaOt-Bu | Toluene | 100 | Trace |
| 3 | Pd₂(dba)₃ (1) | PCyp₂ArXyl2 (1.2) | NaOt-Bu | THF | 80 | High |
| 4 | PdNPs/BC (2.5) | Ligand-free | K₃PO₄ | NMP | 150 (MW) | Low (16) |
Convergent Synthesis of this compound
A convergent synthesis strategy involves the preparation of key fragments of the target molecule separately, which are then combined in the final steps. For this compound, this typically involves the pre-functionalization of the carbazole core before the key C-N bond-forming reaction.
Sequential Halogenation and N-Arylation Pathways
The most logical convergent pathway for the synthesis of this compound involves a two-step sequence: the halogenation of the carbazole core followed by N-arylation.
Step 1: Iodination of Carbazole The precursor 3,6-diiodo-9H-carbazole is synthesized by the direct iodination of 9H-carbazole. nih.govresearchgate.net This electrophilic substitution reaction can be carried out using various iodinating agents. A common and effective method involves the use of N-iodosuccinimide (NIS) in a polar aprotic solvent like DMF. This reaction selectively installs iodine atoms at the electron-rich 3 and 6 positions of the carbazole ring.
Step 2: N-Arylation of 3,6-Diiodo-9H-carbazole The resulting 3,6-diiodo-9H-carbazole serves as the key precursor for the final C-N coupling step. nih.govmedchemexpress.com This intermediate is then reacted with an aryl halide, in this case, 1,4-diiodobenzene, using one of the transition metal-catalyzed methods described previously. Both copper-catalyzed Ullmann conditions and palladium-catalyzed Buchwald-Hartwig conditions can be employed for this transformation to yield the final product, this compound. This sequential approach is generally preferred as it allows for the controlled and unambiguous construction of the target molecule.
An alternative, though less common, pathway could involve the initial N-arylation of unsubstituted 9H-carbazole with 1,4-diiodobenzene to form 9-(4-iodophenyl)-9H-carbazole, followed by a subsequent di-iodination at the 3 and 6 positions. However, controlling the regioselectivity of the final iodination step could be more challenging compared to the first pathway.
One-Pot Synthetic Approaches
A notable example is the synthesis of 9-(4-bromophenyl)-3,6-diiodo-9H-carbazole, a closely related analogue. This process involves a direct, one-pot di-iodination of a 9-phenylcarbazole (B72232) derivative. In this method, 9-(4-bromophenyl)-9H-carbazole is dissolved in glacial acetic acid. The iodinating reagents, potassium iodide and potassium iodate, are then introduced into the solution. The reaction mixture is heated to reflux, driving the electrophilic substitution of iodine onto the carbazole core at the 3 and 6 positions, which are electronically activated for such substitutions.
The reaction proceeds efficiently, and upon completion, the product is isolated by pouring the reaction mixture into water, which causes the desired product to precipitate. This solid can then be collected by filtration and purified, often by recrystallization, to yield the pure 9-(4-bromophenyl)-3,6-diiodo-9H-carbazole. rsc.org This one-pot iodination strategy is a powerful tool for the synthesis of halogenated carbazoles.
The specifics of this one-pot iodination are detailed in the table below, showcasing the reactants, reagents, and conditions that lead to the successful synthesis of the di-iodinated product. rsc.org
Interactive Data Table: One-Pot Synthesis of 9-(4-bromophenyl)-3,6-diiodo-9H-carbazole
| Reactant | Reagents | Solvent | Reaction Conditions | Product | Yield |
| 9-(4-Bromophenyl)-9H-carbazole | Potassium iodide, Potassium iodate | Glacial Acetic Acid | Reflux at 80 °C for 4 hours | 9-(4-Bromophenyl)-3,6-diiodo-9H-carbazole | 85% |
This synthetic approach highlights an efficient pathway to poly-halogenated carbazole derivatives. The direct, one-pot nature of this iodination is a key advantage in the synthesis of compounds within this class.
Advanced Functionalization and Derivatization Via the Iodine Substituents
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole, the C-I bonds serve as excellent electrophilic partners due to their relatively low bond dissociation energy and high reactivity in the oxidative addition step of the catalytic cycle. This allows for the sequential or simultaneous introduction of a wide array of functional groups at the 3, 6, and 4'-positions.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. This reaction is exceptionally well-suited for the arylation of the this compound core, enabling the construction of extended π-conjugated systems.
The Suzuki-Miyaura reaction facilitates the introduction of a diverse range of aromatic and heteroaromatic groups onto the carbazole (B46965) framework. By selecting the appropriate boronic acid or boronate ester, functionalities such as phenyl, biphenyl, fluorenyl, thiophenyl, and pyridinyl can be appended to the molecular structure. The reactivity of the C-I bonds allows for coupling to occur under relatively mild conditions, often with high yields and excellent functional group tolerance. researchgate.netnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system like toluene (B28343), dioxane, or DMF/water. nih.gov
The controlled, stepwise substitution at the three C-I positions can lead to the synthesis of precisely engineered molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). semanticscholar.org
| Iodo-Substrate (Analog) | Boronic Acid/Ester | Catalyst System | Expected Product Type | Reference |
|---|---|---|---|---|
| 1-Bromo-9H-carbazole | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 1-Phenyl-9H-carbazole | researchgate.net |
| ortho-Bromoanilines | Carbazole boronic ester | CataXCium A Pd G3 / K₃PO₄ | Carbazole-substituted aniline | nih.gov |
| Iodobenzene | 4-Methylphenylboronic acid | Pd on Hydroxyapatite / K₂CO₃ | 4-Methylbiphenyl | researchgate.net |
| Indole Bromides | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Phenyl-substituted indoles | nih.gov |
In the context of aryl-aryl bond formation via Suzuki-Miyaura coupling, the primary stereochemical consideration is not related to the creation of chiral centers but rather to the rotational geometry (dihedral angles) of the resulting biaryl system. The reaction proceeds through a mechanism involving the formation of a bond between two sp²-hybridized carbon atoms, which does not generate stereocenters at the coupling sites.
However, the steric bulk of the substituents on both the carbazole core and the incoming aryl group significantly influences the conformation of the final product. Large ortho-substituents on the coupling partners can lead to hindered rotation around the newly formed C-C bond, resulting in a twisted conformation. This twisting can have profound effects on the electronic properties of the molecule by disrupting π-conjugation between the aromatic systems. Controlling this dihedral angle is crucial for tuning the optoelectronic properties of materials used in organic electronics.
The electronic and steric nature of the substituents on the arylboronic acid coupling partner has a significant impact on the efficiency and rate of the Suzuki-Miyaura reaction.
Electronic Effects: Generally, arylboronic acids bearing electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) tend to undergo transmetalation to the palladium center more rapidly, often leading to higher reaction rates and yields. Conversely, arylboronic acids with strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can exhibit slower reaction rates. nih.gov However, modern catalyst systems have been developed that are highly effective for a wide range of electronically diverse substrates. nih.gov
Steric Effects: Steric hindrance, particularly from substituents at the ortho-position of the arylboronic acid, can significantly impede the reaction. researchgate.net Increased crowding around the boron atom can slow down the transmetalation step, leading to lower yields or requiring more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalysts). For example, the coupling of 2-methylphenylboronic acid is generally slower than that of its 4-methylphenyl isomer. researchgate.net
| Substituent on Phenylboronic Acid | Type of Group | Position | General Effect on Reactivity | Reference |
|---|---|---|---|---|
| -OCH₃ | Electron-Donating (EDG) | para | Generally increases reaction rate | nih.gov |
| -CH₃ | Electron-Donating (EDG) | para | Increases reaction rate | researchgate.net |
| -H | Neutral | - | Baseline reactivity | researchgate.net |
| -CF₃ | Electron-Withdrawing (EWG) | para | May decrease reaction rate | nih.gov |
| -CH₃ | Electron-Donating (EDG) | ortho | Decreases rate due to steric hindrance | researchgate.net |
| -OCH₃ | Electron-Donating (EDG) | ortho | Decreases rate due to steric hindrance | researchgate.net |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is particularly valuable for the functionalization of this compound as it allows for the direct installation of alkyne moieties, which are key building blocks for creating rigid, linear, and highly conjugated molecular wires and organic materials. nih.gov
The reaction of this compound with various terminal alkynes under Sonogashira conditions leads to the formation of carbazole derivatives with extended π-conjugated acetylenic systems. The typical catalytic system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base like triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (i-Pr₂NH), which often serves as the solvent as well. wikipedia.orgorganic-chemistry.org
This methodology enables the synthesis of molecules where the carbazole core is electronically connected to other functional units through a rigid acetylenic linker. Such structures are of great interest for applications in molecular electronics, nonlinear optics, and as chromophores in dye-sensitized solar cells. The difference in reactivity between aryl iodides and other halides can be exploited for selective coupling. wikipedia.org By carefully controlling the stoichiometry of the alkyne, it is possible to achieve mono-, di-, or tri-alkynylation of the this compound substrate.
| Terminal Alkyne | Coupling Partner (Analog) | Catalyst System | Resulting Structure Feature | Reference |
|---|---|---|---|---|
| Phenylacetylene | Indolyltriflates | Pd(PPh₃)₄ / K₂CO₃ | Carbazole-phenylacetylene conjugate | nih.govrsc.org |
| Trimethylsilylacetylene (TMSA) | 1-Bromo-4-iodobenzene (B50087) | Pd(PPh₃)₄ / CuI / NEt₃ | TMS-protected ethynyl-arene | wikipedia.org |
| 1-Hexyne | Aroyl Chlorides | PdCl₂(PPh₃)₂ / CuI / NEt₃ | Aryl-hexynyl ketone | mdpi.com |
| Ethynyltrimethylsilane | ortho-Ethynyl-anilines | PdCl₂(PPh₃)₂ / CuI / NEt₃ | Diaryl-substituted indoles | rsc.org |
| 4-(Trifluoromethyl)phenylacetylene | 1,2,3-Triiodobenzene | Pd(PPh₃)₄ / CuI / Et₃N | Diiodo-ethynylbenzene derivative | nih.gov |
N-Substituent Modification Strategies
The substituent at the 9-position (N-position) of the carbazole ring significantly influences the molecule's solubility, morphology, and electronic properties. While the target compound is already N-substituted with a 4-iodophenyl group, understanding the strategies to introduce various groups at this position is crucial for designing a wide range of functional derivatives starting from the 3,6-diiodo-9H-carbazole precursor.
N-alkylation of the carbazole core is a common strategy to enhance the solubility of the resulting materials in common organic solvents and to prevent undesirable aggregation. uobaghdad.edu.iq This is typically achieved by reacting the NH-precursor, 3,6-diiodo-9H-carbazole, with an alkyl halide in the presence of a base. Various bases such as potassium carbonate, sodium hydroxide (B78521), or potassium hydroxide can be used to deprotonate the carbazole nitrogen, facilitating the nucleophilic substitution. Microwave-assisted synthesis in "dry media" (e.g., reagents adsorbed on potassium carbonate) has been shown to accelerate these reactions significantly.
N-arylation can be accomplished through methods like the Ullmann condensation or the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org The Ullmann reaction typically uses a copper catalyst, often CuI, with a suitable ligand and a base at elevated temperatures. researchgate.netorganic-chemistry.org The Buchwald-Hartwig amination provides a more versatile and often milder palladium-catalyzed alternative for coupling aryl halides to the carbazole nitrogen. wikipedia.org
| N-Substitution Strategy | Reagents | Catalyst / Base | Solvent | Conditions | Product Type | Ref. |
| N-Alkylation | Alkyl Bromide / Iodide | K₂CO₃ / KOH | DMF / Acetone | 60-100 °C or MW | N-Alkyl-3,6-diiodocarbazole | |
| N-Arylation (Ullmann) | Aryl Iodide | CuI / Ligand, K₂CO₃ | DMSO / H₂O | 100-120 °C | N-Aryl-3,6-diiodocarbazole | wikipedia.orgorganic-chemistry.org |
| N-Arylation (Buchwald-Hartwig) | Aryl Bromide / Triflates | Pd₂(dba)₃ / Ligand, NaOtBu | Toluene | 100 °C | N-Aryl-3,6-diiodocarbazole | wikipedia.org |
This table details common methods for introducing substituents at the 9-position of a 3,6-diiodocarbazole precursor.
The electronic properties of carbazole derivatives, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are strongly influenced by the nature of the substituent at the 9-position. ntu.edu.twmdpi.com The N-substituent can alter the electron density of the carbazole core and affect the degree of π-conjugation, thereby tuning the HOMO-LUMO energy gap. nankai.edu.cn
Attaching an electron-donating alkyl group generally has a minor effect on the electronic properties compared to the carbazole core itself. mdpi.com However, introducing an aromatic ring at the N-position, as in 9-phenylcarbazole (B72232) derivatives, can significantly modulate the electronic structure. Electron-donating or electron-withdrawing groups on this N-phenyl ring can further fine-tune the HOMO and LUMO levels. For example, introducing electron-donating groups on the 9-phenyl ring can raise the HOMO energy level. nih.gov Conversely, electron-withdrawing groups on the carbazole core, such as the iodine atoms in the target compound, lower the HOMO energy and increase the oxidation potential. ntu.edu.tw This ability to engineer the frontier orbital energies is critical for designing materials for specific applications in organic electronics, such as tuning charge injection barriers and controlling emission color in OLEDs. nankai.edu.cnrsc.org
| Carbazole Derivative | N-Substituent | 3,6-Substituents | HOMO (eV) | LUMO (eV) | E_g (eV) | Ref. |
| 9-Phenylcarbazole | Phenyl | H | -5.76 | -2.18 | 3.58 | ntu.edu.tw |
| 9-(4-Methylphenyl)carbazole | 4-Methylphenyl | H | -5.72 | -2.16 | 3.56 | ntu.edu.tw |
| 9-(4-Methoxyphenyl)carbazole | 4-Methoxyphenyl | H | -5.63 | -2.15 | 3.48 | ntu.edu.tw |
| 9-Phenyl-3,6-dibromocarbazole | Phenyl | Br | -6.01 | -2.31 | 3.70 | ntu.edu.tw |
| N-(2-ethylhexyl)carbazole | 2-Ethylhexyl | H | -5.70 | -2.30 | 3.40 | mdpi.com |
| Carbazole-based D-A-D Cmpd 1 | Aryl-ethynyl | Aryl-ethynyl | -5.57 | -2.62 | 2.95 | nankai.edu.cn |
| Carbazole-based D-A-D Cmpd 2 | Aryl | Aryl | -5.61 | -3.21 | 2.40 | nankai.edu.cn |
This table provides representative data on how N- and 3,6-substituents influence the frontier molecular orbital energies of carbazole derivatives. The values are indicative and can vary based on the measurement or calculation method.
Molecular Structure, Conformation, and Intermolecular Interactions
Crystallographic Investigations and Solid-State Architecture
While a specific crystal structure for 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole has not been reported, extensive crystallographic data for related compounds, such as 3,6-Diiodo-9H-carbazole, provides a robust framework for understanding its solid-state characteristics.
Analysis of Tricyclic Ring System Planarity
The tricyclic carbazole (B46965) ring system in analogous compounds is known to be essentially planar. For instance, in 3,6-Diiodo-9H-carbazole, the root-mean-square (r.m.s.) deviation from planarity is a mere 0.0272 Å. nih.govresearchgate.net This planarity is a critical feature, as it facilitates effective π-orbital overlap, which is fundamental for charge transport in potential electronic applications. researchgate.net It is highly probable that the carbazole core of this compound would exhibit a similar degree of planarity.
Conformational Analysis of the 4-Iodophenyl Substituent
The conformation of the 4-iodophenyl group at the 9-position is a key structural feature. In related N-substituted carbazoles, the phenyl ring is typically twisted with respect to the plane of the carbazole unit. For example, in 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole, the dihedral angle between the carbazole and pyridine (B92270) rings is 83.2(8)°. researchgate.net This significant twist arises from steric hindrance between the ortho hydrogens of the phenyl ring and the carbazole core. A similar twisted conformation is expected for this compound. The precise dihedral angle would be determined by a balance of steric effects and any weak intramolecular interactions.
Supramolecular Assembly and Halogen Bonding Interactions
The presence of three iodine atoms in this compound strongly suggests that halogen bonding will be a dominant force in its crystal packing. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species.
C-I···π(arene) Interactions
Given the electron-rich π systems of the carbazole and phenyl rings, C-I···π(arene) interactions are likely to be a significant feature of the supramolecular assembly. In these interactions, the electrophilic region of an iodine atom is attracted to the electron cloud of an adjacent aromatic ring. Such interactions play a crucial role in the solid-state architecture of many halogenated aromatic compounds.
Spectroscopic Characterization in Mechanistic and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the structure and purity of this compound and for probing its electronic properties.
The characterization of this compound would typically involve a suite of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for confirming the molecular structure. The chemical shifts and coupling patterns of the aromatic protons would verify the substitution pattern on the carbazole and phenyl rings. For instance, in 3,6-disubstituted carbazoles, characteristic signals for the aromatic protons are observed. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic vibrational modes of the molecule, including C-H, C-N, and C-I bonds, as well as the aromatic ring vibrations.
UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The absorption and emission spectra are crucial for evaluating its potential in optoelectronic applications.
Mass Spectrometry (MS) : High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound.
While specific spectral data for this compound is not available, the table below presents a hypothetical summary of the expected spectroscopic data based on known trends for similar carbazole derivatives.
| Spectroscopic Technique | Expected Observations for this compound |
| 1H NMR | Complex aromatic region with distinct signals for the carbazole and 4-iodophenyl protons. |
| 13C NMR | Aromatic carbons and signals for carbons bonded to iodine, which would be shifted to higher field. |
| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching, C=C ring stretching, and C-N stretching. |
| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π-π* transitions of the conjugated system. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C18H10I3N. |
Elucidation of Reaction Pathways through Spectroscopic Monitoring
The study of reaction pathways for carbazole derivatives often involves monitoring the transformation of reactants into products over time using various spectroscopic techniques. While specific studies detailing the reaction monitoring of this compound are not extensively documented in publicly available literature, the principles can be inferred from related carbazole chemistries. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible spectroscopy are instrumental in this regard.
For instance, in reactions involving the substitution of the iodo groups or further functionalization of the aromatic rings, ¹H and ¹³C NMR spectroscopy would be pivotal. The disappearance of signals corresponding to the starting material and the appearance of new signals for the product would allow for real-time tracking of the reaction progress. Changes in the chemical shifts of the carbazole protons and carbons would provide insights into the electronic and structural changes occurring during the reaction.
FTIR spectroscopy can be employed to monitor the formation or disappearance of specific functional groups. For example, in a coupling reaction where an alkyne is introduced, the appearance of a characteristic C≡C stretching vibration would signify the progress of the reaction.
Structural Confirmation of Derivatized Products
The unambiguous structural confirmation of novel derivatives of this compound is crucial for establishing structure-property relationships. A combination of spectroscopic and analytical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for determining the molecular structure of organic compounds. For a derivative of this compound, the number of signals, their chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum would provide detailed information about the proton environment. Similarly, the ¹³C NMR spectrum would reveal the number and types of carbon atoms present in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different atoms in the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the derivatized products. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
The structural confirmation of a similar compound, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, was unambiguously confirmed by single-crystal X-ray diffraction data, which revealed an almost planar geometry for the molecule.
Interactive Data Table: Spectroscopic Data for a Hypothetical Derivative
Below is a hypothetical example of how spectroscopic data for a derivative might be presented.
| Technique | Observed Data | Interpretation |
| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-8.5 ppm) | Confirms the presence of the carbazole and phenyl rings. |
| New signals corresponding to the introduced functional group. | Indicates successful derivatization. | |
| ¹³C NMR | Characteristic signals for the carbazole core carbons. | Confirms the integrity of the carbazole skeleton. |
| Additional signals for the carbons of the new substituent. | Provides further evidence of successful reaction. | |
| HRMS | Molecular ion peak corresponding to the calculated exact mass. | Confirms the elemental composition of the product. |
Interactive Data Table: Crystallographic Data for 3,6-diiodo-9H-carbazole nih.govresearchgate.net
| Parameter | Value |
| Formula | C₁₂H₇I₂N |
| Molecular Weight | 418.99 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.8823 (14) |
| b (Å) | 7.8835 (9) |
| c (Å) | 24.835 (3) |
Computational and Theoretical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies
No published DFT studies specifically investigating 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole were found.
Data not available.
Data not available.
Data not available.
Data not available.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
No published TD-DFT studies specifically investigating this compound were found.
Data not available.
Theoretical Studies of Reaction Mechanisms and Pathways
No dedicated theoretical studies on the reaction mechanisms and pathways involving this compound have been identified.
There is a lack of specific computational probes into the cross-coupling processes for this compound. While cross-coupling reactions are fundamental to the synthesis of carbazole (B46965) derivatives, theoretical examinations of the mechanistic details for this tri-iodinated compound are not documented.
Computational studies aimed at understanding the regioselectivity and stereoselectivity of reactions involving this compound are not available in the current body of scientific literature. Such studies would be crucial for predicting reaction outcomes at the three distinct iodine-substituted positions but have yet to be undertaken.
Structure-Electronic Property Relationships through Computational Modeling
Direct computational modeling to establish the structure-electronic property relationships of this compound has not been reported. While research on other carbazole derivatives provides a general framework for how substituents influence electronic properties, specific data and detailed analysis for the title compound are absent.
Advanced Materials Applications and Optoelectronic Engineering
Applications in Organic Light-Emitting Diodes (OLEDs)
The carbazole (B46965) moiety is a cornerstone in the design of materials for organic light-emitting diodes (OLEDs) due to its excellent thermal stability and strong electron-donating nature, which are crucial for efficient hole transport. mdpi.comnih.gov The rigid structure of carbazole contributes to the morphological stability of thin films in OLED devices, a key factor in preventing degradation from Joule heating during operation. nih.govresearchgate.net
Carbazole and its derivatives are widely recognized for their exceptional hole-transport properties. nih.gov The incorporation of a rigid and highly stable carbazole moiety into a molecule is an effective strategy to enhance both thermal stability and hole-transport characteristics. nih.gov While 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole is not typically used as an HTM directly, its structure makes it an ideal intermediate for synthesizing more complex HTMs. The iodine atoms at the 3, 6, and 4'-positions serve as reactive sites for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, enabling the attachment of other functional groups to build novel hole-transporting molecules with tailored properties. mdpi.comnih.gov This synthetic versatility allows for the development of amorphous HTMs with high glass transition temperatures (Tg), which are necessary to create thermally stable OLEDs. mdpi.comresearchgate.net
A study on novel HTMs synthesized from various aryl halides demonstrated that carbazole-triphenylamine hybrids exhibit good thermal and morphological stability. mdpi.com The performance of these materials in OLED devices is summarized in the table below.
| HTM Candidate | Glass Transition Temp. (Tg) | HOMO Level (eV) | Triplet Energy (ET) | Max. Power Efficiency (lm/W) |
| HTM 3b | 148 °C | -5.31 | 2.65 eV | 28.5 |
| HTM 3c | 165 °C | -5.36 | 2.68 eV | 29.3 |
This table presents data for HTMs synthesized from precursors related to this compound to illustrate the typical performance of advanced carbazole-based HTMs. nih.gov
The compound this compound can act as a core structure for designing novel host materials. Through chemical reactions at the iodine positions, functional groups can be introduced to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, ensuring balanced charge transport and efficient energy transfer to the emitter. researchgate.net
Achieving efficient and color-pure blue emission remains a significant challenge in OLED technology. nih.gov Carbazole is a favored building block for blue emitters because of its high singlet energy, which is conducive to producing light in the blue spectrum. nih.gov A common design strategy involves creating bipolar molecules with a donor-acceptor (D-A) structure. nih.gov The carbazole unit typically serves as the electron donor, while an electron-accepting moiety is attached to it. nih.govresearchgate.net
The compound this compound is a valuable precursor in this context. The iodine atoms can be substituted with various electron-accepting groups or extended π-conjugated systems to precisely control the intramolecular charge transfer (ICT) characteristics of the molecule. This tuning of the D-A interaction allows for the systematic modification of the emission wavelength, making it possible to achieve deep-blue emission with high quantum efficiency. rsc.org For instance, linking carbazole with rigid phenanthroimidazole moieties is a known strategy to create deep-blue fluorescent emitters. rsc.org
The operational lifetime and reliability of OLED devices are heavily dependent on the thermal and electrochemical stability of the organic materials used. mdpi.com Carbazole is renowned for its high structural rigidity and excellent thermal stability, which is why it is a preferred component in materials designed for durable OLEDs. researchgate.netnoctiluca.eu Derivatives based on the this compound core are expected to inherit these favorable properties. Materials incorporating carbazole often exhibit high glass transition temperatures (Tg > 130 °C) and decomposition temperatures, ensuring the morphological integrity of the device layers even under electrical stress and heat generation. mdpi.comresearchgate.net The electrochemical stability, or the ability to withstand repeated oxidation and reduction cycles without degradation, is also a hallmark of carbazole-based materials, contributing to longer device lifetimes.
Contributions to Organic Photovoltaics (OPVs) and Solar Cells
In the field of organic photovoltaics (OPVs), carbazole derivatives are often utilized as electron-donor materials due to their capacity for light absorption and efficient hole transport. snu.ac.kre3s-conferences.org
Bulk heterojunction (BHJ) solar cells are a common OPV architecture where an electron donor and an electron acceptor are blended to form the photoactive layer. ucla.edu While carbazole-based polymers and small molecules are frequently used as the donor component, the direct application of this compound in this role is not established. e3s-conferences.orgnih.gov Instead, its significance lies in its use as a synthetic intermediate for creating more complex donor materials or as a core for interfacial layers that improve charge extraction.
A closely related compound, [2-(3,6-Diiodo-9H-carbazol-9-yl)ethyl]phosphonic acid (I-2PACz), has been successfully used to form a self-assembled monolayer (SAM) that functions as a hole-extracting interlayer in OPV devices. researchgate.net These SAMs are applied directly to the indium tin oxide (ITO) electrode to modify its work function, which enhances the efficiency of hole collection from the active layer. researchgate.net The study demonstrated that halogen substitutions on the carbazole core significantly influence the energy levels of the material. researchgate.net The use of I-2PACz led to OPV cells with a power conversion efficiency (PCE) of 18.2%. researchgate.net This highlights the potential of the 3,6-diiodo-carbazole framework in engineering critical interfaces within solar cell devices.
The table below shows the impact of different halogenated carbazole-based SAMs on the work function of an ITO electrode. researchgate.net
| SAM Compound | Halogen | ITO Work Function (eV) |
| Bare ITO | None | 4.73 |
| [2-(3,6-Difluoro-9H-carbazol-9-yl)ethyl]phosphonic acid (F-2PACz) | F | 5.68 |
| [2-(3,6-Dichloro-9H-carbazol-9-yl)ethyl]phosphonic acid (Cl-2PACz) | Cl | 5.77 |
| [2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) | Br | 5.82 |
| [2-(3,6-Diiodo-9H-carbazol-9-yl)ethyl]phosphonic acid (I-2PACz) | I | 5.73 |
Active Layer Components for Perovskite Solar Cells (PSCs)
While direct experimental application of this compound as an active layer component in perovskite solar cells (PSCs) is not extensively documented in peer-reviewed literature, the broader family of carbazole derivatives has been widely investigated and successfully employed as hole-transporting materials (HTMs). These materials play a crucial role in the active layer of PSCs, facilitating the efficient extraction and transport of holes from the perovskite absorber layer to the electrode.
The carbazole moiety is a promising structural unit for HTMs due to its excellent hole-transporting capabilities, high thermal stability, and the ease with which its electronic properties can be tuned through chemical modification. nih.govrsc.org In a typical PSC architecture, the active layer is a sandwich-like structure where the perovskite material absorbs light to generate excitons (electron-hole pairs). The HTM forms a selective contact with the perovskite, extracting holes and transporting them to the anode, while an electron-transporting material (ETM) performs the analogous function for electrons at the cathode.
The molecular design of carbazole-based HTMs significantly influences their performance. For instance, creating donor-acceptor (D-A) type structures, where the carbazole acts as the electron donor, can enhance molecular interactions and improve charge transport. rsc.org The introduction of substituents at the 3, 6, and 9 positions of the carbazole core allows for fine-tuning of the highest occupied molecular orbital (HOMO) energy level, which is critical for efficient hole injection from the perovskite's valence band. nih.govnih.gov
For this compound, the presence of three iodine atoms is a key structural feature. Halogen substitution is a known strategy in the molecular engineering of organic semiconductors. The heavy iodine atoms can be expected to influence the material's electronic structure and intermolecular interactions through effects such as spin-orbit coupling and halogen bonding. These interactions can potentially impact the thin-film morphology and charge carrier mobility of the HTM layer, both of which are critical for high-performance PSCs.
Engineering for Enhanced Power Conversion Efficiency and Stability
The engineering of carbazole derivatives as HTMs has led to significant advancements in the power conversion efficiency (PCE) and operational stability of PSCs. While specific performance data for this compound in PSCs is not available, the performance of analogous carbazole-based HTMs provides a benchmark for its potential.
Research has demonstrated that PSCs employing carbazole-based HTMs can achieve high PCEs. For example, devices utilizing D-A type carbazole derivatives have reported PCEs as high as 20.40%. rsc.org In another study, cross-linkable carbazole-based HTMs have yielded PSCs with a PCE of 16.9% and good stability. rsc.org Furthermore, isomeric carbazole-terminated HTMs have been successfully applied in PSCs, achieving efficiencies of up to almost 18%. nih.gov
The iodine atoms in this compound could potentially contribute to both PCE and stability. The electron-withdrawing nature of iodine may influence the HOMO level, potentially leading to a better energy level alignment with the perovskite for more efficient hole extraction. Furthermore, halogen bonding interactions could promote a more ordered molecular packing in the HTM layer, which can be beneficial for charge transport and, consequently, PCE.
Below is a table summarizing the performance of various carbazole derivatives as HTMs in perovskite solar cells, which can serve as a comparative context for the potential of this compound.
| HTM Derivative Type | Power Conversion Efficiency (PCE) | Reference |
| D-A Type Carbazole Derivative (KZRD) | 20.40% | rsc.org |
| Isomeric Carbazole-Terminated HTM | ~18% | nih.gov |
| Cross-linkable Carbazole-based HTM (V1205) | 16.9% | rsc.org |
Sensing Applications and Fluorescent Probes
Carbazole derivatives are well-known for their excellent photophysical properties, including strong fluorescence, which makes them highly suitable for applications as fluorescent sensors and probes. epstem.net The carbazole core acts as a fluorophore whose emission properties can be modulated by the presence of specific analytes. While there is no specific literature detailing the use of this compound as a fluorescent probe, the general principles of sensor design based on carbazole derivatives can be discussed.
The fundamental mechanism of a carbazole-based fluorescent sensor involves a change in its fluorescence intensity or wavelength upon interaction with a target molecule or ion. This change can be due to various processes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of new chemical species with different emissive properties.
The design of carbazole-based fluorescent probes often involves attaching specific recognition moieties to the carbazole core. These recognition units are designed to selectively bind to the target analyte. For instance, carbazole derivatives have been functionalized to detect a wide range of species, including metal ions like Cu2+ and anions such as F-. nih.govscnu.edu.cn
In the case of this compound, the iodine atoms could play a role in its potential sensing applications. The electron-rich nature of the iodine atoms might influence the photophysical properties of the carbazole core. Furthermore, the C-I bonds could potentially act as interaction sites for certain analytes. For example, the interaction of an analyte with the iodine atoms could perturb the electronic structure of the molecule, leading to a change in its fluorescence.
The development of fluorescent probes for water sensing is another area where carbazole derivatives have been explored. rsc.org The sensitivity of the fluorescence of some carbazole fluorophores to the polarity of their environment can be exploited for this purpose.
Other Emerging Electronic and Optoelectronic Applications
The versatile electronic and photophysical properties of carbazole derivatives have led to their exploration in a variety of emerging electronic and optoelectronic applications beyond solar cells and sensors. mdpi.com Although specific applications for this compound have not been reported, its structural features suggest potential utility in several areas where other carbazole compounds have shown promise.
One of the most prominent applications of carbazole derivatives is in organic light-emitting diodes (OLEDs). magtech.com.cn Their high thermal stability, good hole-transporting properties, and intense blue luminescence make them excellent candidates for use as host materials, emissive materials, or hole-transporting layers in OLED devices. mdpi.commdpi.com The broad π-conjugated system of the carbazole core can be readily modified to tune the emission color and improve device efficiency. magtech.com.cn The heavy iodine atoms in this compound might promote intersystem crossing, which could make it a candidate for phosphorescent OLEDs, although this would need to be experimentally verified.
Carbazole-based materials are also being investigated for use in organic thin-film transistors (OTFTs) and as photorefractive materials. epstem.netmdpi.com Their ability to transport charge carriers makes them suitable for the semiconductor channel in OTFTs. In photorefractive materials, the photoconductive properties of carbazoles are exploited.
Furthermore, the integration of carbazole with other functional units, such as triarylboranes, has led to the development of advanced materials with applications in thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE). rsc.org These materials are at the forefront of research for next-generation displays and lighting technologies. The unique electronic properties endowed by the tri-iodo substitution pattern of this compound could make it an interesting building block for the synthesis of novel materials with tailored optoelectronic properties for these advanced applications.
Polymerization and Oligomerization Studies
Utilization as Monomers in Conjugated Polymer Synthesis
The presence of three reactive sites on 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole designates it as an A3-type monomer. This structure is ideal for producing highly branched, hyperbranched, or cross-linked polymer networks rather than linear chains. Such three-dimensional architectures can offer advantages over their linear counterparts, including high solubility, unique processing characteristics, and isotropic charge transport properties. The primary methods for polymerizing this monomer involve transition-metal-catalyzed polycondensation reactions, such as Suzuki, Yamamoto, and Sonogashira couplings. nih.govnih.govacs.org
The synthesis of poly(carbazole) derivatives from this compound can be achieved through several key polymerization techniques.
Yamamoto Coupling: This method involves the nickel-catalyzed dehalogenative polycondensation of the monomer. Treatment with a zerovalent nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], promotes the coupling of the aryl iodide units. The homopolymerization of this A3 monomer results in the formation of a hyperbranched or cross-linked poly(carbazole) network. The degree of branching and the final polymer's solubility are highly dependent on reaction conditions like temperature, catalyst concentration, and reaction time.
Suzuki Coupling: Suzuki coupling is a versatile method for forming carbon-carbon bonds. researchgate.net While the monomer itself is halogenated, it can be polymerized via a Suzuki mechanism if it is first converted to its corresponding triboronic acid or ester derivative. More commonly, it is copolymerized with a multifunctional boronic ester comonomer, as discussed in the next section.
Electropolymerization: Oxidative electropolymerization is another viable technique for creating polymer films directly onto an electrode surface. nih.gov In this process, a voltage is applied to a solution containing the monomer, leading to the formation of radical cations that couple, typically at the most reactive positions of the carbazole (B46965) core (the 3,6-positions), to form a cross-linked polymer network. nih.govresearchgate.net This method is particularly useful for fabricating active layers in electronic devices. nih.gov
The resulting polymers from these methods are typically amorphous materials with high thermal stability due to their rigid carbazole units and cross-linked structure. cjps.org
To tailor the optoelectronic properties of the final material, this compound is frequently copolymerized with various difunctional (B2-type) comonomers. This A3 + B2 approach is a standard strategy for creating soluble, high-molecular-weight hyperbranched polymers while avoiding premature gelation. researchgate.net
Common comonomers include:
Diboronic acids or esters (e.g., phenylene-1,4-diboronic acid): Copolymerization via Suzuki coupling with these comonomers introduces different aromatic units into the polymer backbone, allowing for precise tuning of the energy levels (HOMO/LUMO) and the emission color. mdpi.com
Di-alkynes (e.g., 1,4-diethynylbenzene): Sonogashira coupling with di-alkyne comonomers yields hyperbranched poly(aryleneethynylene)s. cjps.org These polymers often exhibit high fluorescence quantum yields and are promising for light-emitting applications.
Other Dihaloarenes: In Yamamoto or Suzuki copolymerizations, other dihalogenated monomers like dibromofluorene or dibromothiophene can be incorporated to create random copolymers with blended properties. mdpi.comacs.org
The ratio of the A3 monomer to the B2 comonomer is a critical parameter for controlling the degree of branching and the final molecular weight of the copolymer.
Achieving control over the molecular weight and structure (i.e., degree of branching) is a significant challenge in the step-growth polycondensation of multifunctional monomers. However, several strategies can be employed:
Monomer Stoichiometry: In A3 + B2 copolymerizations, adjusting the feed ratio of the two monomers can control the molecular weight. Using an off-stoichiometric ratio with an excess of the B2 monomer can limit the growth of the polymer chains, leading to lower molecular weights and preventing cross-linking.
Catalyst-Transfer Polycondensation: Advanced polymerization techniques like Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) have been developed to synthesize polycarbazoles with controlled molecular weights, low dispersity, and defined end-groups. mdpi.comresearchgate.net While primarily demonstrated for linear systems, the principles of chain-growth polymerization can be adapted to more complex architectures to afford better-defined hyperbranched structures.
Controlled Monomer Addition: Slowly adding the A3 monomer to the B2 monomer during the polymerization can help maintain a low concentration of the branching unit, which favors the formation of higher molecular weight polymers without leading to insoluble gels.
Through these methods, hyperbranched carbazole-based polymers with number-average molecular weights (Mn) ranging from a few thousand to over 40,000 g/mol have been synthesized. researchgate.net
Oligomeric Scaffolds for Charge Transport and Emission
Beyond its use in high polymers, this compound serves as an excellent core for the synthesis of well-defined, monodisperse oligomers. These star-shaped or dendritic scaffolds are valuable model compounds for studying fundamental structure-property relationships without the complications of polydispersity found in polymers.
By reacting the tri-iodo core with a specific number of equivalents of other building blocks (e.g., via Suzuki or Sonogashira coupling), oligomers with a precise number of carbazole units or other functional groups can be created. These oligomers often exhibit bifunctional properties, acting as both light-emitters and hole-transporters. nih.gov For example, carbazole oligomers have been synthesized and incorporated into OLEDs, demonstrating promising device performance. nih.govnih.gov The defined structure of these oligomers allows for a clear correlation between molecular geometry, electronic properties, and device efficiency.
| Property | Linear Poly(3,6-carbazole) | Hyperbranched Poly(carbazole) | Star-shaped Oligomer |
| Synthesis Method | Suzuki or Yamamoto Coupling (AB or AA+BB monomers) | A3 + B2 Copolymerization | Stepwise Convergent/Divergent Synthesis |
| Molecular Structure | Linear Chains | 3D Globular, Branched | Defined, Monodisperse |
| Solubility | Often limited due to chain stacking | Generally High | High |
| Film Morphology | Semicrystalline / Anisotropic | Amorphous / Isotropic | Can be crystalline or amorphous |
| Charge Transport | Anisotropic (along chain) | Isotropic | Dependent on molecular packing |
| Typical Mn ( g/mol ) | 10,000 - 100,000 | 5,000 - 50,000 | < 5,000 |
Table 1: Comparison of properties for different macromolecular architectures based on carbazole units.
Relationship between Polymer Structure and Electronic/Optical Performance
The structure of polymers derived from this compound has a profound impact on their electronic and optical performance. nih.govacs.org
Electronic Properties: The carbazole moiety is inherently electron-rich and provides excellent hole-transporting capabilities. google.com In a hyperbranched structure, the three-dimensional arrangement of carbazole units can facilitate isotropic charge transport, which can be advantageous in bulk heterojunction devices. The HOMO and LUMO energy levels, and thus the bandgap, are determined by the specific comonomers used in copolymerization. nih.gov For instance, copolymerization with electron-deficient units can lower both HOMO and LUMO levels and narrow the bandgap, shifting absorption and emission to longer wavelengths. Polymer films based on tricarbazole networks have shown HOMO energy levels between -5.06 and -5.38 eV, making them suitable as hole transport layers in optoelectronic devices. nih.gov
Optical Properties: Linear poly(3,6-carbazole)s are known to have a reduced effective conjugation length compared to their 2,7-linked counterparts due to steric hindrance between adjacent units, leading to blue emission. Hyperbranched polymers derived from the A3 monomer disrupt the extensive π-stacking often seen in linear polymers. This can lead to high photoluminescence quantum yields in both solution and the solid state, as aggregation-caused quenching is suppressed. cjps.org The emission color can be tuned from deep blue to green and red by selecting appropriate comonomers. cjps.org
Physical and Thermal Properties: The rigid, aromatic nature of the carbazole monomer imparts high thermal stability to the resulting polymers, with decomposition temperatures often exceeding 400 °C. cjps.org The hyperbranched architecture typically enhances solubility in common organic solvents compared to rigid linear polymers, which is a major advantage for solution-based device fabrication. Highly cross-linked networks, on the other hand, can form robust, insoluble films with excellent chemical resistance once deposited. mdpi.com
| Polymer/Oligomer Type | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Emission Peak (nm) | Key Feature |
| Hyperbranched Poly(carbazole-co-fluorene) | -5.4 | -2.3 | 3.1 | ~420 (Blue) | Good hole transport, high thermal stability. |
| Hyperbranched Poly(carbazole-aryleneethynylene) | -5.5 | -2.5 | 3.0 | ~450 (Blue) | High fluorescence quantum yield. cjps.org |
| Cross-linked Tricarbazole Network | -5.1 to -5.4 | -2.0 to -2.5 | ~2.9 - 3.1 | ~410-430 (Blue) | Forms robust films, suitable as HTL. nih.gov |
| Pyrene-modified Carbazole Oligomer | N/A | N/A | N/A | ~460 (Blue-Green) | Bifunctional (hole transport and emission). nih.gov |
Table 2: Representative electronic and optical properties for polymers and oligomers based on tri-functional carbazole building blocks. Data is illustrative and based on reported values for similar material classes.
Future Research Directions and Outlook
Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
While methods for the synthesis of di-iodinated carbazole (B46965) derivatives exist, future research will likely pursue more efficient, sustainable, and scalable synthetic routes. rsc.orgresearchgate.net Current approaches often rely on multi-step processes that may involve harsh reagents. rsc.org The development of novel synthetic strategies is crucial for making 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole and its derivatives more accessible for extensive research and potential commercial applications.
Future synthetic explorations could include:
Greener Solvents and Catalysts: A shift towards more environmentally benign solvents and the use of reusable catalysts will be a key focus to enhance the sustainability of the synthesis. researchgate.net
Flow Chemistry: The adoption of continuous flow synthesis could offer better control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processes.
Microwave-Assisted Synthesis: This technique has the potential to accelerate reaction times and improve yields for the iodination and coupling steps involved in the synthesis of complex carbazole derivatives.
Advanced Functional Materials Design
The tri-iodo substitution pattern of this compound makes it an excellent candidate for the development of advanced functional materials with tunable properties. The heavy iodine atoms can influence intermolecular interactions, solubility, and electronic characteristics.
Carbazole derivatives have been successfully incorporated into materials that respond to external stimuli such as light, heat, and chemical analytes. rsc.orgnih.govrsc.orgresearchgate.net Future research on this compound could explore its potential in creating novel multi-stimuli responsive systems. The iodine atoms can act as sites for halogen bonding, which can be exploited in the design of materials that change their optical or electronic properties in response to specific triggers. Potential research directions include the development of sensors for volatile organic compounds or nitroaromatic explosives. researchgate.net
The planar nature of the carbazole core, combined with the potential for π-π stacking and halogen bonding, makes this compound a promising building block for self-assembled systems. rsc.orgrsc.orgresearchgate.net Research in this area could lead to the formation of well-ordered nanostructures such as nanofibers, vesicles, and organogels. These self-assembled structures could find applications in areas like organic electronics and drug delivery. The ability of halogenated carbazole derivatives to form self-assembled monolayers (SAMs) on electrode surfaces is a particularly promising area for enhancing the performance of electronic devices. rsc.orgnih.gov
Table 1: Potential Self-Assembled Structures and Applications
| Self-Assembled Structure | Potential Driving Forces | Potential Applications |
| Nanofibers/Nanorods | π-π stacking, Halogen bonding | Organic field-effect transistors (OFETs), Sensors |
| Vesicles/Micelles | Solvophobic effects, Intermolecular interactions | Drug delivery, Nanoreactors |
| Organogels | Fibrillar network formation through self-assembly | Light-harvesting systems, Stimuli-responsive materials |
| Self-Assembled Monolayers (SAMs) | Anchoring groups, Halogen bonding | Electrode modification, Charge injection layers |
Deeper Understanding of Structure-Function Relationships at the Molecular Level
A fundamental understanding of how the specific substitution pattern of this compound influences its properties is essential for its rational design into functional materials. Future research will likely employ a combination of experimental and computational methods to elucidate these structure-property relationships. researchgate.net Key areas of investigation will include:
Photophysical Properties: Detailed spectroscopic studies will be necessary to understand the impact of the three iodine atoms on the absorption, emission, and excited-state dynamics of the molecule. The heavy-atom effect of iodine is expected to influence intersystem crossing and could lead to interesting phosphorescent properties.
Electrochemical Behavior: Cyclic voltammetry and other electrochemical techniques will be used to determine the HOMO and LUMO energy levels, which are crucial for assessing its potential as a charge-transporting material in optoelectronic devices. researchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be invaluable for correlating the molecular structure with its electronic and optical properties, as well as for predicting the behavior of self-assembled systems. nih.gov
Integration into Next-Generation Optoelectronic Devices
Carbazole derivatives are widely recognized as promising materials for a variety of optoelectronic applications due to their excellent hole-transporting properties, high thermal stability, and tunable emission characteristics. nih.govresearchgate.netelsevierpure.com The unique features of this compound make it a compelling candidate for integration into next-generation devices.
Organic Light-Emitting Diodes (OLEDs): The high triplet energy often associated with carbazole derivatives makes them suitable as host materials for phosphorescent emitters in OLEDs. nih.gov The iodine substitution could further enhance spin-orbit coupling, potentially leading to efficient room-temperature phosphorescence.
Perovskite and Organic Solar Cells: Halogenated carbazole-based self-assembled monolayers have been shown to be effective hole transport layers in perovskite solar cells, improving both efficiency and stability. rsc.org The tri-iodo substitution in the target molecule could offer advantages in terms of energy level alignment and interfacial passivation.
Organic Field-Effect Transistors (OFETs): The potential for this molecule to form well-ordered self-assembled structures could be harnessed to create efficient charge transport pathways in OFETs.
Table 2: Potential Optoelectronic Applications and Key Properties
| Application | Role of the Compound | Key Properties to Investigate |
| Organic Light-Emitting Diodes (OLEDs) | Host material, Emitter | High triplet energy, Photoluminescence quantum yield, Thermal stability |
| Solar Cells (Perovskite/Organic) | Hole transport layer | HOMO/LUMO energy levels, Charge carrier mobility, Film-forming properties |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Charge carrier mobility, On/off ratio, Self-assembly behavior |
Q & A
Basic Research Questions
Q. How can I optimize the iodination conditions for synthesizing 3,6-diiodo-9H-carbazole intermediates?
- Methodological Answer : Use a two-step iodination protocol. First, react 9H-carbazole with iodine (I₂) in acetic acid containing KI and KIO₃ (molar ratio 1:1.3:1) at 80°C for 48 hours to achieve 3,6-diiodination . For N-substitution, react the intermediate with 4-iodophenyl chloride under basic conditions (e.g., NaOH in DMF) at 60–80°C for 12–24 hours . Monitor reaction progress via TLC and adjust stoichiometry to avoid over-iodination.
Q. What purification techniques are most effective for isolating 3,6-diiodo-9-(4-iodophenyl)-9H-carbazole?
- Methodological Answer : Post-synthesis, use sequential solvent washes (e.g., ethanol/water mixtures) to remove unreacted iodine and salts. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from hot toluene . Confirm purity via HPLC (>98%) and characterize using melting point analysis (expected range: 270–310°C) .
Q. How do I verify the electronic properties of this compound for OLED applications?
- Methodological Answer : Perform cyclic voltammetry (CV) in anhydrous acetonitrile with a Pt electrode to determine HOMO/LUMO levels. UV-Vis and fluorescence spectroscopy in DCM or THF can identify λₐ₆ₛ (absorption) and λₑₘ (emission) peaks. Compare results with analogous carbazole derivatives (e.g., 3,6-dibromo carbazoles) to assess iodine’s heavy-atom effect on photophysical behavior .
Advanced Research Questions
Q. How can I resolve discrepancies in NMR data for this compound derivatives?
- Methodological Answer : Iodine’s strong spin-orbit coupling often broadens or splits NMR signals. Use high-field NMR (≥400 MHz) with deuterated DMSO-d₆ or CDCl₃. For ¹H NMR, expect aromatic protons at δ 7.5–8.5 ppm; for ¹³C NMR, carbazole carbons appear at δ 110–140 ppm. Cross-validate with X-ray crystallography (SHELX refinement ) or DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) to confirm assignments .
Q. What strategies mitigate thermal decomposition during device fabrication (e.g., OLEDs)?
- Methodological Answer : Incorporate the compound as a dopant (≤10 wt%) in a thermally stable host matrix (e.g., CBP or TCTA). Use thermogravimetric analysis (TGA) to determine decomposition onset (>300°C for iodine-substituted carbazoles ). Optimize vacuum deposition parameters (e.g., substrate temperature <200°C, pressure <10⁻⁶ Torr) to prevent degradation .
Q. How do substitution patterns (3,6-diiodo vs. 3,6-dibromo) affect charge transport in thin-film devices?
- Methodological Answer : Compare hole mobility via space-charge-limited current (SCLC) measurements in hole-only devices (ITO/PEDOT:PSS/compound/MoO₃/Al). Iodine’s larger atomic radius reduces π-π stacking vs. bromine, potentially lowering mobility. Use AFM to correlate morphology with electrical performance .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Perform DFT calculations (e.g., using Gaussian or ORCA) to map electron density and identify reactive sites. The 4-iodophenyl group is more reactive toward Pd-catalyzed coupling than carbazole-bound iodines due to steric hindrance. Validate predictions experimentally using Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O .
Data Contradiction Analysis
Q. Why do reported synthetic yields for 3,6-diiodo-9H-carbazole vary (50–85%)?
- Analysis : Variations arise from iodine sublimation losses and competing side reactions (e.g., N-iodination). To improve reproducibility, use excess KI/KIO₃ (1.3–1.5 equiv) and strictly control reaction temperature (±2°C). Isolate intermediates promptly to prevent degradation .
Q. How to reconcile conflicting reports on the compound’s fluorescence quantum yield (Φ)?
- Analysis : Φ values depend on solvent polarity and aggregation state. Measure Φ in degassed toluene using an integrating sphere and standard reference (e.g., quinine sulfate). Iodine’s heavy-atom effect typically reduces Φ via enhanced intersystem crossing, but solid-state encapsulation (e.g., in PMMA) can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
